

Lead(II) Hydroxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *c-PB2(OH)2*

Cat. No.: *B15564108*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) hydroxide, nominally represented by the chemical formula $\text{Pb}(\text{OH})_2$, is an inorganic compound of significant interest in various scientific and industrial fields. This technical guide provides an in-depth exploration of its chemical formula, molecular structure, and physicochemical properties. It details experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and explores its toxicological implications and emerging biomedical applications. Notably, the simple formula $\text{Pb}(\text{OH})_2$ belies the compound's tendency to form more complex, polynuclear oxides and oxyhydroxides, a key aspect that will be elucidated herein. While lead compounds are notoriously toxic, recent research into lead-based nanoparticles for biomedical imaging highlights a nuanced intersection of materials science and medicine. This document aims to be a comprehensive resource for professionals requiring a deep technical understanding of lead(II) hydroxide.

Chemical Formula and Structure

Lead(II) hydroxide is formally known by the chemical formula $\text{Pb}(\text{OH})_2$.^{[1][2]} However, extensive research has shown that a simple, stable compound with this exact formula is not easily isolated.^{[1][2]} Instead, the addition of a hydroxide to a solution containing lead(II) salts typically yields hydrated lead oxides ($\text{PbO}\cdot\text{xH}_2\text{O}$, where $\text{x} < 1$) or more complex, crystalline structures.^[1]

A well-characterized and more stable form is a crystalline product with the formula $\text{Pb}_6\text{O}_4(\text{OH})_4$, also represented as $6\text{PbO}\cdot 2\text{H}_2\text{O}$. This compound is a cluster compound featuring an octahedral arrangement of lead atoms, with each face of the octahedron capped by an oxide or a hydroxide group. The structure of this cluster is reminiscent of the Mo_6S_8 subunit found in Chevrel phases.

In aqueous solutions, lead(II) hydroxide acts as a weak base, forming the Pb^{2+} ion in acidic conditions. As alkalinity increases, it exhibits amphoteric character, forming a series of mononuclear and polynuclear hydroxo complexes, including $\text{Pb}(\text{OH})^+$, $\text{Pb}(\text{OH})_2(\text{aq})$, $\text{Pb}(\text{OH})_3^-$, $\text{Pb}_4(\text{OH})_4^{4+}$, $\text{Pb}_3(\text{OH})_4^{2+}$, and $\text{Pb}_6\text{O}(\text{OH})_6^{4+}$.

The term "lead compound" in the context of drug discovery refers to a promising molecule that serves as a starting point for the development of a new drug; it is not related to compounds containing the element lead.

Crystal Structure

Crystallographic studies have primarily focused on the more stable lead oxide hydroxide compounds rather than a simple $\text{Pb}(\text{OH})_2$. The compound $\text{Pb}_6\text{O}_4(\text{OH})_4$ crystallizes in the tetragonal system. Another related compound, $\text{Pb}_3\text{O}_2(\text{OH})_2$, also possesses a tetragonal crystal system. An orthorhombic phase has been identified in a more complex structure, $\beta\text{-Pb}_6\text{O}(\text{OH})_{64}\cdot\text{H}_2\text{O}$.

Physicochemical Properties

The properties of lead(II) hydroxide are crucial for understanding its behavior in various applications and its environmental fate. Key quantitative data are summarized in the tables below.

Table 1: General Properties of Lead(II) Hydroxide

Property	Value	Reference(s)
Chemical Formula	$\text{Pb}(\text{OH})_2$	
Molar Mass	241.21 g/mol	
Appearance	White amorphous powder or colorless hexagonal crystals (for $\text{Pb}_6\text{O}_4(\text{OH})_4$)	
Density	~7.41 g/cm ³	

Table 2: Solubility Data for Lead(II) Hydroxide

Parameter	Value	Conditions	Reference(s)
Solubility in Water	0.0155 g/100 mL	20 °C	
Solubility Product (K _{sp})	1.4×10^{-20} to 1.43×10^{-20}	25 °C	
pK _{sp}	15.33	20 °C	
Molar Solubility	$\sim 1.53 \times 10^{-7}$ M	25 °C	

Table 3: Thermodynamic and Thermal Properties of Lead(II) Hydroxide

Property	Value	Conditions	Reference(s)
Standard Molar Enthalpy of Formation (Δ_fH°)	-512.5 kJ/mol	298.15 K (solid)	
Standard Molar Gibbs Energy of Formation (Δ_fG°)	-451.2 kJ/mol	298.15 K (solid)	
Decomposition Temperature	145 °C (for Pb ₆ O ₄ (OH) ₄)	-	
Thermal Decomposition Products	Lead(II) oxide (PbO) and Water (H ₂ O)	Heating	
Decomposition Range (Nanorods)	~100 °C to 400 °C	-	

Experimental Protocols

Synthesis of Lead(II) Hydroxide Nanoparticles via Chemical Co-precipitation

This method is a common and straightforward approach for producing lead(II) hydroxide nanoparticles.

Methodology:

- Preparation of Reagents:
 - Prepare a 0.1 M aqueous solution of lead(II) nitrate (Pb(NO₃)₂).
 - Prepare a 0.1 M aqueous solution of sodium hydroxide (NaOH).
- Precipitation:

- Under constant magnetic stirring, add the 0.1 M NaOH solution dropwise to the 0.1 M Pb(NO₃)₂ solution.
- A white precipitate of lead(II) hydroxide will form immediately.
- Purification:
 - Collect the precipitate by filtration or centrifugation.
 - Wash the collected precipitate several times with distilled water to remove any unreacted reagents and byproducts.
- Drying:
 - Dry the purified precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain the final lead(II) hydroxide nanoparticle powder.

Synthesis of Lead Hydroxide Nanorods

This protocol describes the synthesis of lead hydroxide with a specific nanorod morphology.

Methodology:

- Solution Preparation:
 - Dissolve 0.662 g of lead nitrate (Pb(NO₃)₂) and 0.234 g of sodium chloride (NaCl) in 200 mL of deionized water.
- Reaction:
 - Heat the solution to 90 °C.
 - Add 0.084 g of solid potassium hydroxide (KOH) to the heated solution.
 - Stir the solution, which will result in the formation of a white precipitate.
- Product Recovery:
 - Filter the suspension to collect the white precipitate.

- Wash the precipitate thoroughly with deionized water.
- Dry the washed precipitate to obtain lead hydroxide nanorods.

Characterization by Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of lead(II) hydroxide.

Methodology:

- Sample Preparation: Place a small, accurately weighed amount of the synthesized lead(II) hydroxide powder into a TGA sample pan.
- Analysis:
 - Place the sample pan in the TGA furnace.
 - Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
 - The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., oxygen).
- Data Interpretation: The resulting TGA curve plots the percentage of mass loss against temperature. The decomposition of $Pb_6O_4(OH)_4$ to PbO is observed as a significant weight loss, which is complete by approximately 160 °C. Under an oxygen atmosphere, further oxidation to other lead oxides may occur at higher temperatures.

Toxicological Profile and Signaling Pathways

Lead is a well-known toxic heavy metal with no beneficial biological function. Its toxicity stems from its ability to mimic essential divalent cations, particularly calcium (Ca^{2+}) and zinc (Zn^{2+}), thereby disrupting numerous cellular processes.

Interference with Calcium Signaling

Lead directly interferes with calcium-dependent signaling pathways. Calcium is a critical second messenger in neurotransmission. By displacing calcium, lead can disrupt the release of

neurotransmitters, leading to neurotoxic effects.

Induction of Oxidative Stress

Lead exposure promotes the generation of reactive oxygen species (ROS), leading to oxidative stress. This occurs through two primary mechanisms:

- Inhibition of δ -Aminolevulinic Acid Dehydratase (ALAD): Lead displaces zinc from the active site of ALAD, an enzyme in the heme synthesis pathway. This leads to the accumulation of its substrate, δ -aminolevulinic acid (ALA), which can auto-oxidize and generate ROS.
- Depletion of Antioxidants: Lead can deplete the cellular pool of antioxidants, further exacerbating oxidative stress.

The resulting oxidative stress can damage lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis.

Activation of Stress-Related Signaling Pathways

Lead-induced cytotoxicity involves the activation of several stress-activated protein kinase (SAPK) signaling pathways, including:

- c-Jun N-terminal kinase (JNK) pathway
- p38 mitogen-activated protein kinase (MAPK) pathway
- Phosphoinositide 3-kinase (PI3K)/Akt pathway

These pathways are involved in regulating apoptosis, and their activation by lead contributes to its toxic effects.

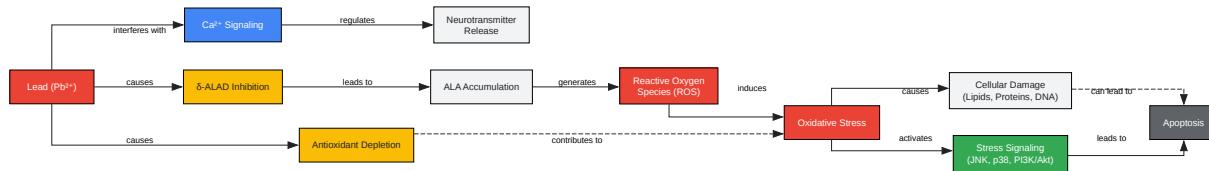
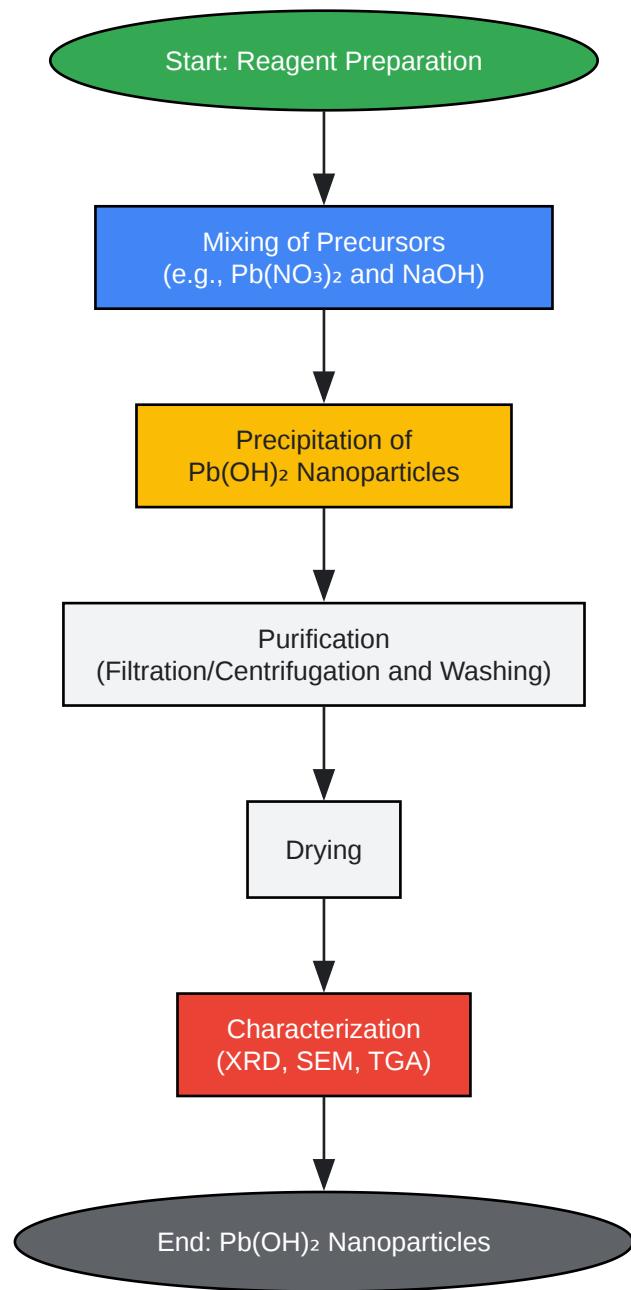

[Click to download full resolution via product page](#)

Figure 1: Signaling pathways affected by lead toxicity.

Applications in Drug Development and Biomedical Research


Given the inherent toxicity of lead, its application in drug development is counterintuitive and largely non-existent in traditional pharmacology. However, the unique physicochemical properties of lead-based nanomaterials have garnered interest in specific biomedical applications, primarily in diagnostics.

Lead Oxide Nanoparticles as X-ray Contrast Agents

Recent research has explored the use of ultrasmall, polymer-grafted lead oxide (PbO) nanoparticles as X-ray contrast agents. Lead's high atomic number (Z=82) results in a large X-ray attenuation coefficient, making it highly effective for this purpose. Studies have shown that biocompatible coated PbO nanoparticles can serve as effective contrast agents for *in vitro* and *in vivo* imaging, including tumor imaging. The polymer coating is crucial for ensuring colloidal stability and minimizing cellular cytotoxicity.

Antimicrobial Applications

There is emerging research into the antimicrobial and antifungal properties of green-synthesized lead oxide nanoparticles. These studies suggest potential for their use in biomedical applications, although extensive toxicological evaluation is required.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for nanoparticle synthesis.

Conclusion

Lead(II) hydroxide is a compound with a deceptively simple chemical formula that represents a family of more complex lead oxide hydroxides. Its synthesis and properties are well-documented, though its practical application is limited by its significant toxicity. The primary

toxic mechanisms involve interference with essential metal ion signaling and the induction of oxidative stress, affecting multiple cellular pathways. Despite these toxicological concerns, the unique properties of lead-based nanoparticles are being explored for specialized biomedical applications like X-ray contrast agents, where the benefits of high X-ray attenuation may outweigh the risks under controlled conditions. This guide provides a foundational understanding for researchers and scientists working with this compound, emphasizing the need for caution and a thorough understanding of its complex chemistry and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lead Oxide Nanoparticles: Shaping the Biomedicine Future [pciplindia.com]
- 2. Lead(II) hydroxide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Lead(II) Hydroxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15564108#lead-ii-hydroxide-chemical-formula-and-structure\]](https://www.benchchem.com/product/b15564108#lead-ii-hydroxide-chemical-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com